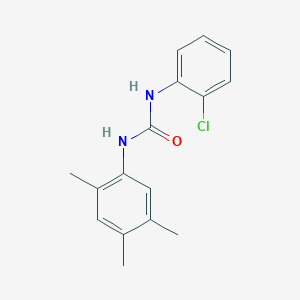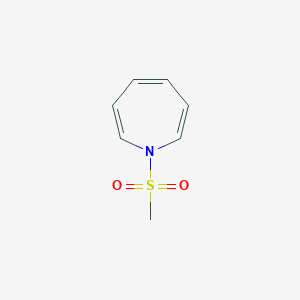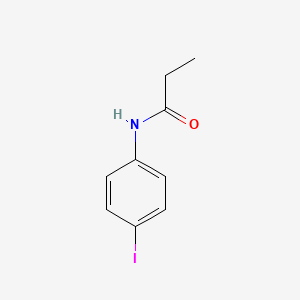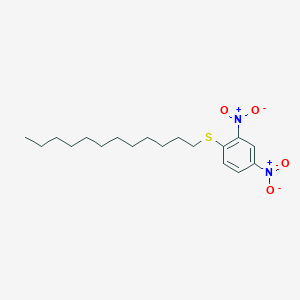
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid is an organic compound with the molecular formula C14H7NO5 It is a derivative of fluorene, characterized by the presence of a nitro group at the 7th position, a ketone group at the 9th position, and a carboxylic acid group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid typically involves the nitration of 9-oxo-9H-fluorene-1-carboxylic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position.
Industrial Production Methods:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 7-nitro-9-oxo-9H-fluorene-1,4-dicarboxylic acid.
Reduction: Formation of 7-amino-9-oxo-9H-fluorene-1-carboxylic acid.
Substitution: Formation of halogenated derivatives such as 7-bromo-9-oxo-9H-fluorene-1-carboxylic acid.
Applications De Recherche Scientifique
7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify biological molecules, potentially disrupting normal cellular functions.
Comparaison Avec Des Composés Similaires
9-Oxo-9H-fluorene-1-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-9-oxo-9H-fluorene-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position, leading to different reactivity and applications.
2,7-Dinitro-9-oxo-9H-fluorene-1-carboxylic acid: Contains an additional nitro group, increasing its reactivity and potential biological activity.
Uniqueness: 7-Nitro-9-oxo-9H-fluorene-1-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
91651-26-2 |
|---|---|
Formule moléculaire |
C14H7NO5 |
Poids moléculaire |
269.21 g/mol |
Nom IUPAC |
7-nitro-9-oxofluorene-1-carboxylic acid |
InChI |
InChI=1S/C14H7NO5/c16-13-11-6-7(15(19)20)4-5-8(11)9-2-1-3-10(12(9)13)14(17)18/h1-6H,(H,17,18) |
Clé InChI |
OPQIPTHMHAOFOW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(=O)O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)




![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)




![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)


